molecular formula C7H9Cl3N2 B3391810 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride CAS No. 2241128-01-6

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride

Cat. No.: B3391810
CAS No.: 2241128-01-6
M. Wt: 227.5 g/mol
InChI Key: FKEQDMFYONPBQP-UHFFFAOYSA-N
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Description

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride is a chemical compound with the molecular formula C7H7ClN2 and a molecular weight of 154.6 g/mol . This compound is known for its unique structure, which includes a pyrrolo[3,4-b]pyridine core with a chlorine atom at the 4-position. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it valuable for various research and industrial applications.

Properties

IUPAC Name

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.2ClH/c8-6-1-2-10-7-4-9-3-5(6)7;;/h1-2,9H,3-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEQDMFYONPBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2CN1)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241128-01-6
Record name 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
Reactant of Route 2
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
Reactant of Route 3
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
Reactant of Route 4
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
Reactant of Route 5
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
Reactant of Route 6
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride

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